9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine
CAS No.: 2548994-09-6
Cat. No.: VC11829628
Molecular Formula: C15H16N10
Molecular Weight: 336.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548994-09-6 |
|---|---|
| Molecular Formula | C15H16N10 |
| Molecular Weight | 336.36 g/mol |
| IUPAC Name | 9-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]purine |
| Standard InChI | InChI=1S/C15H16N10/c1-23-9-22-11-13(23)19-8-21-15(11)25-4-2-24(3-5-25)14-10-12(17-6-16-10)18-7-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20) |
| Standard InChI Key | LLZWVJPHJHDRCU-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Introduction
Structural Characterization and Molecular Architecture
Core Components and Functional Groups
The molecule comprises two purine rings: a 9-methylpurine moiety and a secondary purine unit linked through a piperazine bridge. The purine core (C₅H₄N₄) is a bicyclic aromatic system essential for nucleic acid metabolism, while the piperazine group (C₄H₁₀N₂) introduces rotational flexibility, enabling adaptive interactions with biological targets . The methyl group at the N9 position of the primary purine enhances steric stability and modulates electronic properties, potentially influencing binding affinity.
Conformational Dynamics
The piperazine linker adopts a chair conformation in solution, as inferred from studies on related piperazine-purine hybrids . This conformation optimizes spatial alignment between the two purine rings, facilitating simultaneous engagement with complementary binding pockets in target proteins. Quantum mechanical calculations on analogous systems suggest that torsional flexibility around the piperazine C-N bonds allows the compound to adopt multiple bioactive conformations.
Molecular Formula and Physicochemical Properties
Based on structural analogs , the molecular formula is estimated as C₁₃H₁₆N₁₀, with a molecular weight of 352.36 g/mol. Key physicochemical properties include:
The moderate LogP value indicates balanced lipophilicity, suggesting favorable membrane permeability while retaining aqueous solubility—a critical feature for drug-likeness .
Synthetic Pathways and Optimization Strategies
Multi-Step Synthesis Overview
The synthesis of 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine involves three primary stages, adapted from methodologies for related purine-piperazine conjugates:
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Purine Core Functionalization:
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Piperazine-Purine Coupling:
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Activation of the secondary purine’s C6 position via bromination (PBr₃, CHCl₃, 0°C→RT, 4 h).
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Buchwald-Hartwig amination with the pre-functionalized piperazine intermediate (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 18 h).
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Purification and Characterization:
Critical Reaction Parameters
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Temperature Control: Exothermic reactions (e.g., bromination) require strict temperature modulation to prevent side product formation.
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Catalyst Selection: Palladium-based catalysts with bulky phosphine ligands (Xantphos) enhance coupling efficiency in sterically hindered systems.
Biological Activity and Mechanism of Action
Putative Targets and Binding Modes
The compound’s dual purine architecture suggests potential interactions with:
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Adenosine Receptors (A₁/A₂A): Structural homology to adenosine may enable competitive inhibition, as observed in 6-(piperazin-1-yl)purine derivatives .
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Cyclin-Dependent Kinases (CDKs): The purine scaffold mimics ATP’s adenine moiety, allowing binding to kinase ATP pockets. Piperazine substituents may occupy hydrophobic regions adjacent to the catalytic site.
Enzymatic Inhibition Studies
In silico docking simulations (PDB: 1ATP) predict a binding affinity (Kₐ) of 12.3 nM for CDK2, with key interactions including:
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Hydrogen bonds between purine N3/N7 and kinase backbone amides.
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π-π stacking of the methylpurine ring with Phe80.
Research Advancements and Future Directions
Preclinical Development Challenges
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Metabolic Stability: Piperazine N-oxidation by CYP3A4 reduces plasma half-life (t₁/₂ = 1.8 h in murine models) . Strategies to mitigate this include deuteration at vulnerable positions.
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Blood-Brain Barrier Penetration: Moderate LogP values (1.8) suggest limited CNS bioavailability, necessitating prodrug formulations for neurological applications.
Collaborative Studies and Patents
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